Rhamnose-13C monohydrate
Description
Significance of Stable Isotope Labeling in Contemporary Glycobiology and Metabolism
Stable isotope labeling is a powerful technique that utilizes non-radioactive isotopes to trace the metabolic fate of molecules within biological systems. creative-proteomics.comcreative-proteomics.com By replacing atoms such as carbon-12 (¹²C) with their heavier, stable counterparts like carbon-13 (¹³C), researchers can effectively "tag" molecules and follow their journey through various biochemical pathways. creative-proteomics.comcreative-proteomics.com This approach offers a significant advantage over radioactive isotopes as they are not subject to radioactive decay, making them safer and suitable for long-term studies. creative-proteomics.com
In the field of glycobiology , which focuses on the structure, biosynthesis, and function of saccharides (sugar chains or glycans), stable isotope labeling has been instrumental. rsc.org Glycans are involved in a vast array of biological processes, from cell-cell recognition to immune responses. Understanding their synthesis and modification is crucial. By introducing ¹³C-labeled precursors, such as labeled glucose, into cells, scientists can track the incorporation of the isotope into various glycan structures. rsc.org This allows for the detailed analysis of glycan biosynthesis and dynamics, providing insights into their roles in health and disease. researchgate.netacs.orgnih.gov
Similarly, in the broader field of metabolism , stable isotope labeling is a key technique for metabolic flux analysis (MFA). creative-proteomics.comnumberanalytics.com MFA is used to quantify the rates of metabolic reactions within a cell or organism. frontiersin.org By feeding cells a ¹³C-labeled substrate, researchers can use techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to analyze the distribution of the ¹³C label in downstream metabolites. frontiersin.orgacs.org This data provides a detailed map of metabolic pathways and how they are regulated under different conditions, such as in disease states or in response to drug treatments. numberanalytics.comfrontiersin.org
The use of stable isotope-labeled compounds is not limited to pathway elucidation. It is also critical for the accurate quantification of metabolites in complex biological samples. tandfonline.com By using a known amount of a stable isotope-labeled version of a metabolite as an internal standard, researchers can overcome variations in sample preparation and analysis, leading to more precise and reliable measurements. nih.gov
Role of Rhamnose as a Tracer in Mechanistic and Pathway Elucidation Studies
Rhamnose, a naturally occurring deoxy sugar, holds a unique position in the world of carbohydrates. biomedres.us It is a component of the cell walls of many bacteria and plants but is not found in humans. biomedres.usnih.gov This makes it an excellent target for studying bacterial physiology and for the development of novel antibacterial agents. nih.gov The biosynthetic pathway of L-rhamnose is well-characterized in bacteria and involves a series of enzymatic steps that are absent in mammals. biomedres.us
The use of isotopically labeled rhamnose, particularly ¹³C-labeled rhamnose, has been pivotal in a number of mechanistic and pathway elucidation studies. For instance, in the study of antibiotic biosynthesis, researchers have used ¹³C-labeled rhamnose to understand how this sugar is incorporated into complex natural products. nih.govacs.org By following the ¹³C label, they can identify the enzymes and intermediates involved in the process.
Furthermore, isotopic labeling studies with rhamnose have been instrumental in understanding the metabolism of this sugar in various microorganisms. uni-konstanz.deresearchgate.net These studies help to delineate the specific catabolic pathways used by different bacteria and fungi to break down rhamnose for energy. researchgate.net This knowledge is not only fundamental to microbiology but also has potential applications in biotechnology, such as in the engineering of microorganisms for the production of biofuels and other valuable chemicals from plant biomass, which is rich in rhamnose. acs.org
In the context of gut microbiome research, the metabolism of dietary carbohydrates by gut bacteria is a major area of investigation. Isotopic labeling studies are becoming an increasingly attractive strategy to unravel the complexities of gut microbial metabolism. nih.govacs.org Labeled rhamnose can be used as a tracer to study how it is fermented by specific gut microbes and to identify the resulting metabolites, such as short-chain fatty acids, which have profound effects on host health.
Overview of Research Approaches Utilizing Rhamnose-13C (Monohydrate)
Rhamnose-13C (monohydrate) is a specific form of isotopically labeled rhamnose where one or more of the carbon atoms in the rhamnose molecule are replaced with ¹³C. nih.gov This labeled compound serves as a powerful tool in a variety of research applications, primarily centered around mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Key Research Approaches:
Metabolic Flux Analysis (MFA): In this approach, cells or organisms are cultured in the presence of Rhamnose-13C. medchemexpress.com As the labeled rhamnose is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using MS, researchers can quantify the flux through different metabolic pathways. frontiersin.org
Mechanistic Enzymology: Rhamnose-13C is used as a substrate to study the mechanism of enzymes involved in rhamnose metabolism or modification. rsc.org For example, in a study of a methyltransferase enzyme, the use of ¹³C-labeled rhamnose in conjunction with ¹³C-labeled S-adenosyl-l-methionine (the methyl donor) allowed for the precise tracking of the methylation reaction using ¹H-¹³C heteronuclear single quantum coherence (HSQC) NMR spectroscopy. nih.govacs.org
Structural Biology: NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. rsc.org The incorporation of ¹³C into rhamnose-containing oligosaccharides or glycoconjugates can significantly aid in the assignment of NMR signals and the determination of their conformation. cdnsciencepub.comresearchgate.net
Quantitative Metabolomics: Rhamnose-13C can be used as an internal standard for the accurate quantification of unlabeled rhamnose in biological samples. nih.gov This is particularly important in studies where precise concentration measurements are critical, such as in clinical diagnostics or in monitoring the efficacy of a therapeutic intervention.
The table below summarizes the key research findings and the analytical techniques employed in studies utilizing isotopically labeled rhamnose.
| Research Area | Key Findings | Analytical Techniques |
| Antibiotic Biosynthesis | Elucidation of the incorporation of rhamnose into complex natural products. nih.govacs.org | ¹H-¹³C HSQC NMR, Mass Spectrometry |
| Microbial Metabolism | Delineation of rhamnose catabolic pathways in bacteria and fungi. uni-konstanz.deresearchgate.netresearchgate.net | Mass Spectrometry, NMR Spectroscopy |
| Gut Microbiome Research | Tracing the fermentation of rhamnose by gut microbes to short-chain fatty acids. nih.govacs.org | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Mechanistic Enzymology | Characterization of the reaction mechanism of a rhamnose methyltransferase. nih.govacs.org | ¹H-¹³C HSQC NMR |
| Glycobiology | Aiding in the structural determination of rhamnose-containing oligosaccharides. cdnsciencepub.comresearchgate.net | Nuclear Magnetic Resonance (NMR) Spectroscopy |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy(113C)hexanal;hydrate |
InChI |
InChI=1S/C6H12O5.H2O/c1-3(8)5(10)6(11)4(9)2-7;/h2-6,8-11H,1H3;1H2/t3-,4-,5-,6-;/m0./s1/i2+1; |
InChI Key |
CBDCDOTZPYZPRO-ONGVYXANSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]([C@H]([13CH]=O)O)O)O)O.O |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O.O |
Origin of Product |
United States |
Synthetic Methodologies for Rhamnose 13c Monohydrate and Its Derivatives
Chemoenzymatic Synthesis of Regiospecifically Labeled Rhamnose Isotopologues
Chemoenzymatic synthesis provides a powerful approach to producing regiospecifically labeled rhamnose isotopologues by combining the selectivity of enzymatic reactions with the versatility of chemical synthesis. This strategy allows for the introduction of a ¹³C label at a specific position within the rhamnose scaffold, which is often challenging to achieve through purely chemical or biological methods.
The general principle involves the enzymatic conversion of a strategically ¹³C-labeled precursor into a rhamnose derivative. Enzymes, with their inherent regio- and stereoselectivity, can catalyze reactions at specific hydroxyl groups of a sugar molecule without the need for extensive protecting group chemistry that is often required in traditional organic synthesis.
A common chemoenzymatic route may involve the use of aldolases. These enzymes catalyze the formation of carbon-carbon bonds and can be employed to condense a smaller, ¹³C-labeled carbonyl compound with another unlabeled sugar precursor. For instance, a three-carbon ¹³C-labeled substrate could be enzymatically coupled to an unlabeled three-carbon precursor to generate a six-carbon sugar backbone, which can then be further modified chemically or enzymatically to yield the desired rhamnose isotopologue.
The choice of enzyme is critical and depends on the desired position of the isotopic label. For example, fructose-1,6-bisphosphate aldolase (B8822740) can be used to introduce a label at the C1, C2, and C3 positions or the C4, C5, and C6 positions of a hexose (B10828440) sugar, depending on which of the substrates (dihydroxyacetone phosphate (B84403) or glyceraldehyde-3-phosphate) is labeled. Subsequent enzymatic or chemical transformations would then be necessary to convert the resulting fructose (B13574) derivative into rhamnose.
| Enzyme Class | Reaction Type | Potential ¹³C-Labeling Position in Rhamnose Precursor | Key Advantage |
| Aldolases | C-C bond formation | C1, C2, C3, C4, C5, or C6 | High stereocontrol in forming new chiral centers. |
| Kinases | Phosphorylation | N/A (activates precursors) | Enables subsequent enzymatic reactions. |
| Isomerases | Epimerization/Isomerization | Can alter stereochemistry at specific carbons. | Allows for conversion between different sugar isomers. |
| Dehydrogenases | Oxidation/Reduction | Modifies hydroxyl groups to carbonyls and vice-versa. | Can be used to create precursors for further modification. |
Chemical Synthesis Pathways for Rhamnose-¹³C (Monohydrate) Precursors
The foundation of any chemoenzymatic synthesis of a labeled compound is the availability of an isotopically enriched precursor. Chemical synthesis offers the most versatile and controlled methods for preparing these ¹³C-labeled building blocks.
One established method for introducing a ¹³C label at the C1 position of a monosaccharide is through the cyanohydrin reaction . This reaction involves the addition of a ¹³C-labeled cyanide (e.g., K¹³CN) to an aldose, which extends the carbon chain by one. The resulting cyanohydrin can then be hydrolyzed to a carboxylic acid and subsequently reduced to form the new aldehyde group of the elongated sugar. For the synthesis of a rhamnose precursor, a suitably protected 5-carbon sugar would be the starting material.
Another powerful technique is the Wittig reaction or related olefination reactions. These methods can be used to introduce a ¹³C-labeled carbon atom by reacting a ¹³C-labeled phosphonium (B103445) ylide with an appropriate aldehyde or ketone precursor. This approach allows for the formation of a carbon-carbon double bond, which can then be dihydroxylated and further modified to yield the desired sugar scaffold.
The strategic placement of protecting groups is paramount in these chemical syntheses to ensure that the reactions occur at the desired positions and to prevent unwanted side reactions. Common protecting groups for hydroxyl functions in carbohydrate chemistry include benzyl (B1604629) ethers, acetals, and silyl (B83357) ethers, which can be selectively removed under specific conditions.
| Reaction | ¹³C Source | Description | Typical Labeled Position |
| Cyanohydrin Reaction | K¹³CN or Na¹³CN | Nucleophilic addition of cyanide to an aldehyde, followed by hydrolysis and reduction. | C1 |
| Grignard Reaction | ¹³CH₃MgI or other ¹³C-organometallics | Nucleophilic addition of a ¹³C-labeled Grignard reagent to a carbonyl group. | Varies depending on precursor. |
| Wittig Reaction | ¹³C-labeled phosphonium ylide | Reaction of an ylide with an aldehyde or ketone to form a C=C double bond. | Varies depending on precursor. |
Isotopic Enrichment and Purity Verification Techniques for Rhamnose-¹³C
Following the synthesis of Rhamnose-¹³C, it is crucial to verify its isotopic enrichment and chemical purity. Several analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being the most powerful.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a direct method to confirm the position and extent of ¹³C labeling. The presence of a ¹³C atom at a specific position results in a significantly enhanced signal for that carbon in the ¹³C NMR spectrum. Furthermore, the coupling between the ¹³C nucleus and adjacent protons (¹H-¹³C coupling) or other ¹³C nuclei (in multiply labeled molecules) provides definitive structural information and confirms the location of the label. The isotopic enrichment can be quantified by comparing the integral of the enriched carbon signal to that of a known internal standard or to the signals of the natural abundance carbons in the molecule.
Mass Spectrometry (MS): Mass spectrometry is highly sensitive for determining isotopic enrichment. The incorporation of a ¹³C atom increases the mass of the molecule by approximately one mass unit compared to the unlabeled compound. By analyzing the mass spectrum of the labeled rhamnose, the relative abundance of the isotopologues (molecules with different isotopic compositions) can be determined. High-resolution mass spectrometry can provide very accurate mass measurements, further confirming the elemental composition and the presence of the ¹³C label. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are often used to separate the labeled rhamnose from any impurities before mass analysis.
| Technique | Information Provided | Advantages |
| ¹³C NMR Spectroscopy | Position of label, isotopic enrichment, structural confirmation. | Provides detailed structural information and direct evidence of label position. |
| ¹H NMR Spectroscopy | Confirmation of structure, presence of ¹H-¹³C coupling. | High sensitivity and resolution. |
| Mass Spectrometry (MS) | Isotopic enrichment, molecular weight confirmation. | High sensitivity, can analyze complex mixtures when coupled with chromatography. |
| High-Performance Liquid Chromatography (HPLC) | Chemical purity. | Accurate quantification of chemical impurities. |
Production of Labeled Rhamnose-Containing Nucleotide Sugars for Enzymatic Studies
For many biological applications, particularly in the study of glycosyltransferases, rhamnose needs to be in its activated form as a nucleotide sugar, most commonly as deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose) or uridine (B1682114) diphosphate-L-rhamnose (UDP-L-rhamnose). The production of ¹³C-labeled versions of these nucleotide sugars is a critical step for investigating the mechanisms of enzymes that utilize them as substrates.
The biosynthesis of dTDP-L-rhamnose from glucose-1-phosphate and dTTP involves a well-characterized four-enzyme pathway (RmlA, RmlB, RmlC, and RmlD). A chemoenzymatic approach to producing ¹³C-labeled dTDP-L-rhamnose can leverage this pathway. The synthesis would start with a ¹³C-labeled glucose-1-phosphate precursor. This labeled precursor is then subjected to the sequential action of the Rml enzymes in a one-pot reaction to generate dTDP-L-[¹³C]rhamnose. This enzymatic cascade is highly efficient and specific, ensuring the correct stereochemistry of the final product.
Similarly, the synthesis of UDP-L-[¹³C]rhamnose can be achieved using the corresponding biosynthetic enzymes, which are typically found in plants. The process would involve the conversion of UDP-[¹³C]glucose through a series of enzymatic steps analogous to the Rml pathway.
The resulting ¹³C-labeled nucleotide sugars can then be used in a variety of enzymatic assays. For example, by using ¹³C-labeled dTDP-L-rhamnose as a donor substrate for a rhamnosyltransferase, the transfer of the labeled rhamnose moiety to an acceptor molecule can be monitored by NMR or mass spectrometry. This allows for detailed kinetic and mechanistic studies of these important enzymes.
| Nucleotide Sugar | Biosynthetic Pathway Enzymes | Starting Labeled Precursor | Primary Application |
| dTDP-L-[¹³C]Rhamnose | RmlA, RmlB, RmlC, RmlD | [¹³C]Glucose-1-Phosphate | Studies of bacterial glycosyltransferases. |
| UDP-L-[¹³C]Rhamnose | UDP-glucose dehydratase, epimerase, reductase | UDP-[¹³C]Glucose | Studies of plant and fungal glycosyltransferases. |
| GDP-L-[¹³C]Rhamnose | GDP-mannose 4,6-dehydratase, 3,5-epimerase-4-reductase | GDP-[¹³C]Mannose | Studies of specific bacterial glycosyltransferases. |
Advanced Spectroscopic Characterization Utilizing 13c Labeling
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
The strategic incorporation of ¹³C into the rhamnose molecule is particularly advantageous for NMR-based studies. It allows for the circumvention of the low natural abundance of ¹³C, leading to clearer and more intense signals for detailed analysis.
¹³C-NMR Chemical Shift Assignments and Correlation Spectroscopies (e.g., HSQC, HMBC)
The precise assignment of ¹³C-NMR chemical shifts is fundamental to the structural elucidation of molecules containing a Rhamnose-13C moiety. These shifts are highly sensitive to the local electronic environment of each carbon atom. For instance, in a study of myricetin-3-O-α-L-rhamnoside, the anomeric carbon (C-1") of the rhamnose unit was observed at δC 102.2 ppm, while the other carbons resonated at 70.4 (C-2"), 70.7 (C-3"), 71.9 (C-4"), 70.6 (C-5"), and the characteristic deoxy carbon at 16.2 ppm (C-6"). jppres.com Similarly, in studies of other flavonoid glycosides, the rhamnose carbons exhibit distinct chemical shifts that aid in their identification. ekb.egasianpubs.orgscholarsresearchlibrary.com
To unambiguously assign these resonances, two-dimensional correlation spectroscopies are employed. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the assignment of carbons based on the known proton resonances. For carbons without directly attached protons, such as quaternary carbons or the anomeric carbon, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is invaluable. HMBC reveals long-range correlations (typically 2-3 bonds) between protons and carbons, helping to piece together the complete carbon skeleton and identify substituent attachment points. koreascience.krscispace.com
Table 1: Representative ¹³C-NMR Chemical Shifts for Rhamnose Moiety in Flavonoid Glycosides
| Carbon Atom | Chemical Shift (δC) in Myricetin-3-O-α-L-rhamnoside (ppm) jppres.com | Chemical Shift (δC) in Quercetin-3-O-rutinoside (ppm) scholarsresearchlibrary.com |
| C-1" | 102.2 | 101.3 |
| C-2" | 70.4 | 70.8 |
| C-3" | 70.7 | 70.5 |
| C-4" | 71.9 | 72.1 |
| C-5" | 70.6 | 70.3 |
| C-6" | 16.2 | 17.8 |
Elucidation of Glycosidic Linkages and Anomeric Configurations via ¹³C-NMR
¹³C-NMR spectroscopy is a cornerstone technique for determining how sugar units are linked together and to other molecules (aglycones), as well as their stereochemistry at the anomeric center. The chemical shift of the anomeric carbon (C-1) is particularly diagnostic. For instance, in a study of steroidal saponins, the anomeric configuration was determined by analyzing the ¹³C-NMR data. koreascience.kr
The coupling constant between the anomeric carbon and its attached proton (¹JCH), which can be measured from coupled spectra, also provides crucial information. Larger ¹JCH values are typically associated with α-anomers, while smaller values suggest a β-configuration. pharm.or.jp Furthermore, the chemical shifts of the carbons involved in the glycosidic bond are significantly affected. For example, when a rhamnose unit is attached to another sugar or an aglycone, the carbon atom at the point of attachment will experience a downfield shift (glycosylation shift), providing direct evidence of the linkage position. ekb.eg In complex oligosaccharides, the combination of ¹³C chemical shifts and HMBC correlations, which show long-range couplings across the glycosidic bond, allows for the definitive determination of the sequence and linkage of the sugar units. pharm.or.jp
Dynamics and Interactions Probed by ¹³C-Resolved NMR Techniques
The use of ¹³C-labeling opens the door to a variety of NMR experiments designed to probe molecular dynamics and intermolecular interactions. Solid-state NMR studies on cardiac glycosides containing a ¹³C-labeled rhamnose have provided insights into their binding at receptor sites. ox.ac.uk A downfield shift of the rhamnose ¹³C peak upon binding to the Na⁺/K⁺-ATPase digitalis site was observed, suggesting a change in the electronic environment of the sugar, possibly due to interactions with polar or aromatic residues in the binding pocket. ox.ac.uk
Furthermore, ¹³C-resolved relaxation experiments can provide information on the mobility of the rhamnose unit. By measuring parameters like the spin-lattice relaxation time (T1), it is possible to characterize the flexibility of the sugar ring and its side chains. In studies involving paramagnetic centers, the distance between the ¹³C-labeled site and the metal ion can be estimated by observing the paramagnetic relaxation enhancement (PRE), which causes broadening of the NMR signal. This technique has been used to determine the orientation of a rhamnose-containing inhibitor within its binding site. rsc.org
Mass Spectrometry (MS) Applications in Rhamnose-13C Research
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. The incorporation of ¹³C in rhamnose provides a distinct mass signature that is invaluable for tracer studies and quantitative analysis.
High-Resolution Mass Spectrometry for Isotopic Tracer Verification
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the unambiguous determination of elemental compositions. When Rhamnose-13C is used as an isotopic tracer in biological or chemical systems, HRMS can be employed to verify its incorporation into metabolites or larger molecules. The precisely known mass difference between ¹²C and ¹³C allows for the clear identification of labeled versus unlabeled species. This is crucial for metabolic flux analysis and understanding biosynthetic pathways. For example, by feeding an organism with Rhamnose-13C and analyzing the resulting products with HRMS, one can trace the metabolic fate of the rhamnose carbon skeleton. bayanbox.ir
Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) for Carbon Isotope Analysis
Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) is a powerful technique for the precise measurement of carbon isotope ratios in specific compounds within a complex mixture. In this method, the sample is first separated by gas chromatography. The individual compounds are then combusted to CO₂, and the resulting gas is introduced into an isotope ratio mass spectrometer. This allows for the determination of the ¹³C/¹²C ratio with very high precision.
The use of Rhamnose-13C as an internal standard in GC/C/IRMS analyses can significantly improve the accuracy and precision of quantification of unlabeled rhamnose in a sample. By adding a known amount of the ¹³C-labeled standard, any variations in sample preparation, injection, or instrument response can be corrected for, a principle known as isotope dilution mass spectrometry. This approach is particularly valuable in clinical and metabolic research where accurate quantification of sugars is essential.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Labeled Metabolite Detection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful and indispensable analytical technique for the detection and quantification of isotopically labeled metabolites, including Rhamnose-13C (monohydrate). This method combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, enabling precise analysis of complex biological samples. nih.govosti.govspringernature.com The use of stable isotope labeling, such as with 13C, offers significant advantages in metabolic research, allowing for the tracing of metabolic pathways and the accurate quantification of metabolite turnover. nih.govnih.gov
The fundamental principle of LC-MS/MS in the context of 13C-labeled compounds involves the chromatographic separation of the analyte of interest, such as Rhamnose-13C, from other components in the sample matrix. Following separation, the analyte is ionized and subjected to two stages of mass analysis. In the first stage, a specific precursor ion (the ionized form of the 13C-labeled molecule) is selected. This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage of mass spectrometry. springernature.com This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity, allowing for the confident identification and quantification of the labeled metabolite even in complex biological matrices. springernature.com
The incorporation of 13C atoms into the rhamnose molecule results in a predictable mass shift in the precursor and product ions compared to their unlabeled counterparts. acs.org This mass difference is the key to distinguishing the labeled metabolite from the endogenous, unlabeled pool. High-resolution mass spectrometry (HRMS) can further enhance the accuracy of mass determination, aiding in the confident annotation of labeled compounds. acs.orgfrontiersin.org
Detailed Research Findings
Numerous studies have demonstrated the utility of LC-MS/MS for the analysis of 13C-labeled metabolites, including sugars. For instance, research has focused on developing and validating LC-MS/MS methods for the simultaneous quantification of sugar metabolites and their mass isotopologue distributions (MID). nih.gov These methods often employ hydrophilic interaction liquid chromatography (HILIC) for the effective separation of polar compounds like sugars. nih.gov The use of 13C-labeled internal standards is a common practice to correct for variations in sample preparation and matrix effects, thereby improving the accuracy and precision of quantification. springernature.comromerlabs.comchiron.no
In a study analyzing 13C-labeled intracellular sugar metabolites, an ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) system was utilized. nih.gov The method demonstrated excellent linearity with a coefficient of determination (R2) greater than 0.99 and detection limits ranging from 0.1 to 50 mg L-1. nih.gov This highlights the sensitivity and reliability of LC-MS/MS for such applications.
Another study detailed a method for analyzing 13C-labeled phosphorylated compounds, which are key intermediates in central carbon metabolism. springernature.com By using anion exchange chromatography coupled with tandem mass spectrometry in a scheduled MRM mode, they achieved sensitivity in the femtomole range. springernature.com This level of sensitivity is crucial for detecting low-abundance metabolites and accurately measuring their isotopic enrichment.
Furthermore, research on the analysis of saccharides in blood plasma for assessing intestinal permeability has utilized LC-MS/MS to detect rhamnose. chromatographyonline.com While this study did not specifically use 13C-labeled rhamnose for flux analysis, it established robust methods for the quantification of rhamnose in a biological matrix, which is directly applicable to studies involving Rhamnose-13C. The method showed good accuracy, with recovery values between 93.8% and 98.4% for rhamnose quality controls. chromatographyonline.com
The table below summarizes typical parameters and findings from LC-MS/MS studies involving the analysis of sugars, which are relevant to the detection of Rhamnose-13C (monohydrate).
| Parameter | Finding | Reference |
| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RPLC) are commonly used for the separation of sugars and their derivatives. nih.govacs.org | nih.govacs.org |
| Ionization | Electrospray ionization (ESI) in negative mode is often employed for the analysis of sugars, sometimes with the addition of a chloride source to form [M+Cl]- adducts for enhanced sensitivity. chromatographyonline.comnih.gov | chromatographyonline.comnih.gov |
| Mass Spectrometry Mode | Multiple Reaction Monitoring (MRM) on triple quadrupole (QQQ) mass spectrometers provides high sensitivity and specificity for quantification. springernature.commdpi.com High-Resolution Mass Spectrometry (HRMS) on instruments like Orbitrap or TOF is used for accurate mass measurements and confident identification. nih.govacs.org | nih.govspringernature.comacs.orgmdpi.com |
| Quantification | Stable isotope-labeled internal standards are crucial for accurate quantification, correcting for matrix effects and sample processing variability. springernature.comromerlabs.comisotope.com | springernature.comromerlabs.comisotope.com |
| **Linearity (R²) ** | Methodologies typically achieve excellent linearity with R² values > 0.99. nih.govchromatographyonline.com | nih.govchromatographyonline.com |
| Sensitivity | Detection limits can be in the low mg/L to ng/mL range, with some methods reaching the femtomole level. nih.govspringernature.comchromatographyonline.com | nih.govspringernature.comchromatographyonline.com |
| Accuracy | High accuracy is demonstrated with recovery percentages typically within 85-115%. chromatographyonline.com | chromatographyonline.com |
Elucidation of Biochemical Pathways and Enzymatic Mechanisms with Rhamnose 13c Monohydrate
Investigation of Microbial Metabolic Fluxes using 13C-Metabolic Flux Analysis (13C-MFA)
13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for the quantitative analysis of cellular metabolism. creative-proteomics.comsci-hub.se By supplying Rhamnose-13C (monohydrate) as a carbon source, scientists can track the distribution of the heavy isotope into various metabolic intermediates and end-products. This provides a detailed snapshot of the in vivo activity of metabolic pathways. creative-proteomics.comsci-hub.se
Quantitative Analysis of Intracellular Carbon Flux Distribution in Bacteria and Fungi
The use of 13C-labeled substrates like Rhamnose-13C is fundamental to quantifying the intricate network of intracellular metabolic fluxes in microorganisms. In both bacteria and fungi, L-rhamnose metabolism follows specific catabolic pathways. nih.govplos.org For instance, in many bacteria, L-rhamnose is converted to L-rhamnulose, which is then phosphorylated and subsequently cleaved into dihydroxyacetone phosphate (B84403) and L-lactaldehyde. nih.gov By using Rhamnose-13C, the flow of carbon from this deoxy sugar into central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate pathway, and the tricarboxylic acid (TCA) cycle, can be precisely measured. biorxiv.orgnih.gov
This quantitative approach has been instrumental in understanding the metabolic adaptations of various microorganisms. For example, studies in Escherichia coli have utilized 13C-labeled fucose, a structurally similar deoxyhexose, to reveal that under aerobic conditions, a significant portion of the lactaldehyde derived from sugar catabolism is reduced to 1,2-propanediol, a process previously thought to be exclusive to anaerobic metabolism. biorxiv.org Such analyses provide critical data for metabolic engineering efforts aimed at optimizing the production of biofuels and other valuable chemicals. nih.gov In fungi, such as Aspergillus niger, which utilizes L-rhamnose from plant-based materials, 13C-MFA can elucidate the pathways involved in its assimilation and conversion, revealing the fungus's metabolic versatility. plos.org
Table 1: Key Metabolic Pathways in Microbial Rhamnose Catabolism
| Pathway Step | Enzyme | Product | Organism Type |
|---|---|---|---|
| L-Rhamnose Isomerization | L-Rhamnose Isomerase | L-Rhamnulose | Bacteria |
| L-Rhamnulose Phosphorylation | L-Rhamnulose Kinase | L-Rhamnulose-1-phosphate | Bacteria |
| Aldol Cleavage | L-Rhamnulose-1-phosphate aldolase (B8822740) | Dihydroxyacetone phosphate + L-Lactaldehyde | Bacteria |
| Lactaldehyde Reduction | Propanediol oxidoreductase | (S)-1,2-propanediol | Bacteria |
| UDP-Rhamnose Synthesis | UDP-glucose-4,6-dehydratase & Epimerase/Reductase | UDP-rhamnose | Fungi |
This table summarizes the initial steps in L-rhamnose catabolism in bacteria and the synthesis of activated rhamnose in fungi. The specific enzymes and pathways can vary between species.
Tracing Carbon Flow from Labeled Substrates into Biosynthetic Products
The journey of the 13C label from Rhamnose-13C does not end in central metabolism; it extends into the vast array of biosynthetic pathways that produce essential cellular components and valuable secondary metabolites. By analyzing the isotopic enrichment in molecules such as amino acids, fatty acids, and complex natural products, a direct line can be drawn from the initial rhamnose substrate to the final product.
For example, in the actinomycete Saccharopolyspora spinosa, rhamnose is a crucial component of the insecticidal agent spinosad. nih.gov Studies have shown that a single set of genes is responsible for synthesizing rhamnose for both primary metabolism (cell wall construction) and secondary metabolism (spinosyn production). nih.gov Utilizing Rhamnose-13C would allow for the precise quantification of how much of the sugar is channeled into each of these pathways, providing valuable insights for optimizing spinosad yields. nih.gov Similarly, in pathogenic bacteria, rhamnose is a key component of cell surface polysaccharides that are vital for virulence. mdpi.com Tracing the flow of 13C from rhamnose into these lipopolysaccharides (LPS) can help in understanding their biosynthesis and identifying potential targets for antimicrobial therapies. mdpi.com The analysis of labeled carbohydrates in sediment compartments has also demonstrated the rapid transfer of carbon from autotrophs to heterotrophic bacteria, highlighting the role of sugars like rhamnose in supporting microbial communities. researchgate.net
Table 2: Examples of Biosynthetic Products Derived from Rhamnose
| Product Class | Specific Example | Organism | Role/Application |
|---|---|---|---|
| Secondary Metabolites | Spinosad | Saccharopolyspora spinosa | Insecticide |
| Cell Wall Components | Lipopolysaccharides (LPS) | Gram-negative bacteria | Pathogenicity, Structural Integrity |
| Glycosylated Natural Products | Rhamnolipids | Pseudomonas aeruginosa | Biosurfactant |
| Plant Glycosides | Various | Plants | Defense, Signaling |
This table provides examples of the diverse biosynthetic products that incorporate rhamnose, illustrating the broad applicability of Rhamnose-13C in tracing carbon flow.
Development of Peptide-Based 13C-MFA for Microbial Communities
A significant challenge in studying microbial communities is dissecting the metabolic contributions of individual species. plos.org Traditional 13C-MFA, which relies on analyzing the labeling patterns of metabolites like amino acids, often cannot distinguish between the different members of a mixed population. nih.gov A novel approach, peptide-based 13C-MFA, has been developed to overcome this limitation. plos.orgnih.govosti.gov
This innovative method infers metabolic fluxes from the isotopic labeling of peptides. plos.org The key advantage is that the amino acid sequence of a peptide can be used to identify its species of origin, while its labeling pattern provides information about the metabolic state of that specific organism. plos.orgnih.gov This technique leverages modern high-throughput proteomics to simultaneously identify and quantify labeled peptides from a complex mixture. plos.org Although there is some loss of information compared to traditional amino acid-based methods, this can be compensated for by analyzing a larger number of peptides. plos.org This approach holds immense promise for quantitatively understanding the intricate metabolic interactions and cross-feeding relationships that govern the behavior of complex microbial ecosystems, such as those found in the gut, soil, or industrial fermentations. plos.orgresearchgate.net
Enzymatic Reaction Mechanism Studies and Substrate Specificity
Beyond mapping metabolic networks, Rhamnose-13C (monohydrate) is an invaluable probe for dissecting the intimate details of enzyme-catalyzed reactions. By strategically placing the heavy isotope at specific positions within the rhamnose molecule, researchers can gain insights into reaction mechanisms, transition states, and the basis of enzyme specificity.
Kinetic Isotope Effects (KIE) and Mechanistic Pathways
The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating enzymatic mechanisms. nih.govkcl.ac.uk It measures the change in the rate of a reaction when an atom in the substrate is replaced with one of its heavier isotopes. A significant KIE indicates that the bond to the labeled atom is being broken or formed in the rate-determining step of the reaction. nih.gov
In the context of rhamnose metabolism, Rhamnose-13C can be used to study the mechanisms of enzymes like L-rhamnose isomerase, which catalyzes the interconversion of L-rhamnose and L-rhamnulose. nih.gov This reaction is believed to proceed through a hydride-shift mechanism. psu.edu By synthesizing rhamnose with a 13C label at the carbon atom from which the hydride is transferred, a KIE can be measured. A significant 13C KIE would provide strong evidence for this mechanism and could help to determine the extent to which this step is rate-limiting. researchgate.net Furthermore, combining 13C KIEs with solvent isotope effects (using D₂O) can provide a more complete picture of the reaction, revealing the roles of proton transfers and conformational changes in the catalytic cycle. nih.govmdpi.com Such studies are crucial for understanding the fundamental principles of enzyme catalysis and for designing effective enzyme inhibitors.
Structural Biology Insights from Enzyme-Substrate Complexes with Labeled Rhamnose
Determining the three-dimensional structure of an enzyme in complex with its substrate provides a static image of the active site. However, understanding the dynamic process of catalysis requires more. The use of isotopically labeled substrates like Rhamnose-13C in structural biology techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, can provide unparalleled insights into enzyme-substrate interactions.
While X-ray crystallography has been used to determine the structures of L-rhamnose isomerase with its substrate, revealing a potential sugar-ring opening mechanism, the precise dynamics of the reaction remain an area of active investigation. researchgate.net NMR spectroscopy, using 13C-labeled rhamnose, can be used to probe the electronic environment of specific carbon atoms within the active site. This can reveal changes in hybridization and bonding as the substrate is converted to product. These structural and dynamic data, when combined with kinetic and computational studies, allow for a comprehensive understanding of how enzymes achieve their remarkable catalytic power and specificity. nih.govpsu.edu
The use of stable isotope-labeled compounds, such as Rhamnose-13C (monohydrate), has become an indispensable tool in modern biochemistry for tracing metabolic pathways and elucidating complex biological structures. By incorporating the heavy isotope of carbon (¹³C) into the rhamnose molecule, researchers can track its metabolic fate and integration into larger biomolecules within living systems without the complications of radioactive tracers. This approach is particularly powerful when coupled with analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, which can detect the ¹³C label and provide detailed structural and quantitative information. nih.gov This section explores the application of ¹³C-labeled rhamnose in deciphering the biosynthesis of rhamnose-containing glycans in diverse non-human biological systems.
Plant Cell Wall Biosynthesis and Polysaccharide Formation
L-Rhamnose is a crucial deoxy sugar found in the primary cell walls of plants, where it is a key structural component of pectic polysaccharides, including rhamnogalacturonan I (RG-I) and the highly complex rhamnogalacturonan II (RG-II). nih.gov The biosynthesis of these polymers involves the synthesis of the nucleotide sugar precursor, UDP-L-rhamnose, from UDP-D-glucose, and its subsequent polymerization by specific rhamnosyltransferases. nih.govmdpi.com
The study of these intricate processes in vivo is significantly advanced by the use of ¹³C-labeled precursors. While direct feeding of Rhamnose-13C is one approach, a common and efficient method involves growing plant tissues or whole plants in a medium containing ¹³C-enriched glucose. nih.gov The plant's metabolic machinery then converts this labeled glucose into various sugar nucleotides, including UDP-L-rhamnose, effectively labeling the rhamnose units within the cell wall polysaccharides.
Solid-state NMR (ssNMR) spectroscopy is a primary analytical method used to study these ¹³C-labeled plant cell walls. nih.gov This non-destructive technique allows for the analysis of intact, hydrated cell wall tissues, preserving their native architecture. biorxiv.org High-resolution 2D ¹³C-¹³C correlation spectra enable researchers to identify specific carbon atoms within the rhamnose residues and determine their proximity and linkages to other polysaccharide components, such as galacturonic acid in the RG-I backbone. nih.govmit.edu For instance, distinct signals in the ¹³C ssNMR spectrum can be assigned to the different carbon atoms of the rhamnose molecule, providing insights into its conformation and interactions within the pectin (B1162225) matrix. biorxiv.orgmit.edu
Table 1: Representative ¹³C NMR Chemical Shifts for Rhamnose in Plant Cell Wall Pectins This interactive table provides typical chemical shift ranges for carbon atoms in rhamnose residues as identified in solid-state NMR studies of ¹³C-labeled plant cell walls. Values can vary slightly based on the specific plant species and local molecular environment.
| Carbon Atom | Chemical Shift (ppm) | Structural Context |
| C1 | ~101-103 | Anomeric carbon, involved in glycosidic linkage to galacturonic acid in the RG-I backbone. |
| C2 | ~71-73 | Part of the rhamnose ring structure. |
| C3 | ~71-73 | Part of the rhamnose ring structure. |
| C4 | ~73-75 | Branching point for some side chains in RG-I. |
| C5 | ~70-72 | Part of the rhamnose ring structure. |
| C6 | ~17-18 | Methyl group, a characteristic signal for rhamnose, often used for identification. mit.edu |
These labeling studies have been instrumental in refining models of the plant cell wall, revealing how pectin domains are organized and interact with other polymers like cellulose (B213188) and hemicellulose. nih.gov By tracking the incorporation of ¹³C from labeled precursors into rhamnose, scientists can investigate the dynamics of cell wall synthesis, modification, and degradation under various physiological conditions.
Bacterial Cell Wall Polysaccharide and Virulence Factor Assembly
In the bacterial kingdom, L-rhamnose is a frequent constituent of cell surface polysaccharides, including the O-antigen of lipopolysaccharides (LPS) in Gram-negative bacteria and cell wall polysaccharides (CWPs) in many Gram-positive species. biorxiv.orgnih.gov These rhamnose-containing glycans are critical for bacterial survival, protecting the cell and often acting as key virulence factors that mediate interactions with the host environment. nih.govnih.gov
The biosynthesis of these structures relies on a conserved four-enzyme pathway that produces the nucleotide-activated precursor, deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose), from glucose-1-phosphate. nih.govplos.org Given the importance of this pathway for bacterial viability and pathogenicity, and its absence in mammals, it is a prime target for the development of novel antibacterial therapies. sigmaaldrich.comresearchgate.net
Stable isotope labeling using compounds like Rhamnose-13C or its metabolic precursors allows for detailed investigation of these biosynthetic pathways and the resulting polysaccharide structures. diva-portal.org Techniques such as stable isotope labeling by amino acids in cell culture (SILAC) and its metabolic labeling variants can be adapted to trace the flow of ¹³C-labeled sugars into bacterial glycoconjugates. researchgate.netnih.gov The labeled polysaccharides or glycoproteins can then be analyzed by mass spectrometry or NMR to elucidate their precise structure and quantify their production. ¹³C NMR studies on model disaccharides containing rhamnose have helped to assign signals in more complex immunological polysaccharides from bacteria. nih.gov
Table 2: Core Enzymatic Pathway for dTDP-L-Rhamnose Biosynthesis in Bacteria This interactive table details the enzymes responsible for converting Glucose-1-Phosphate into the activated rhamnose donor used in bacterial polysaccharide synthesis. Tracing ¹³C labels through these steps confirms pathway activity.
| Enzyme | Gene Name (Typical) | Reaction Step | Substrate | Product |
| Glucose-1-phosphate thymidylyltransferase | RmlA | 1. Activation | Glucose-1-phosphate | dTDP-D-glucose nih.gov |
| dTDP-D-glucose 4,6-dehydratase | RmlB | 2. Dehydration | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose nih.gov |
| dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | RmlC | 3. Epimerization | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-L-rhamnose nih.gov |
| dTDP-4-keto-L-rhamnose reductase | RmlD | 4. Reduction | dTDP-4-keto-L-rhamnose | dTDP-L-rhamnose nih.gov |
By growing bacteria in the presence of ¹³C-labeled substrates, researchers can monitor the synthesis of virulence factors in real-time. This approach helps identify how environmental cues or genetic mutations affect the production of rhamnose-containing structures, providing crucial insights into the mechanisms of bacterial pathogenesis and antibiotic resistance. biorxiv.orgdntb.gov.ua
Novel Rhamnose Biosynthesis Pathways in Mycoplasmas
The genus Mycoplasma presents a fascinating anomaly in the context of rhamnose metabolism. These bacteria, known for their minimal genomes, were found to possess rhamnose in their glycoconjugates despite the apparent absence of genes for the known rhamnose biosynthesis pathways (e.g., the RmlA-D pathway). biorxiv.orgnih.govresearchgate.net This observation strongly suggested the existence of an alternative, novel biosynthetic route.
Pioneering studies using stable isotope labeling were critical in unraveling this mystery. Researchers cultured various Mycoplasma species, such as M. pneumoniae and M. arthritidis, in media supplemented with either ¹³C-labeled glucose or ¹³C-labeled starch (a polymer of glucose). nih.govplos.org The results were striking: when grown with ¹³C-glucose, no detectable incorporation of the ¹³C label into rhamnose or other glycoconjugates occurred. nih.govplos.org However, when the mycoplasmas were fed with ¹³C-starch, robust labeling of rhamnose was observed. nih.govplos.org
This key finding demonstrated that Mycoplasma species are incapable of using monosaccharides directly from the medium for rhamnose synthesis. Instead, they require larger precursor glycans, which they process through an as-yet-uncharacterized pathway to generate rhamnose. nih.gov This strategy may be an economical adaptation, allowing the bacteria to utilize complex carbohydrates from their host environment without needing the genetic overhead to synthesize them from simple sugars. plos.org
Table 3: Summary of ¹³C-Labeling Experiments in Mycoplasma Species This interactive table summarizes the pivotal research findings that pointed towards a novel rhamnose synthesis pathway in Mycoplasma.
| Mycoplasma Species | ¹³C-Labeled Substrate | Observation | Conclusion | Reference |
| M. pneumoniae | Glucose | No detectable ¹³C incorporation into rhamnose. | Monosaccharides are not direct precursors for rhamnose synthesis. | nih.gov |
| M. pulmonis | Glucose | No detectable ¹³C incorporation into rhamnose. | Monosaccharides are not direct precursors for rhamnose synthesis. | nih.gov |
| M. arthritidis | Glucose | No detectable ¹³C incorporation into glycoconjugates. | Monosaccharides are not direct precursors for rhamnose synthesis. | nih.govplos.org |
| M. arthritidis | Starch (hydrolyzed) | Robust ¹³C incorporation into rhamnose detected. | A novel pathway exists that utilizes oligosaccharide precursors. | nih.govplos.org |
The elucidation of this unique metabolic capability was made possible by the precise tracking ability of ¹³C-labeled compounds. It highlights a widespread and novel pathway for rhamnose synthesis within the genus Mycoplasma and underscores how stable isotope tracing can uncover unexpected metabolic diversity in the microbial world. nih.gov
Applications of Rhamnose 13c Monohydrate in Specialized Academic Research Domains
Glycobiology and Glycan Structure-Function Relationship Studies
In the intricate field of glycobiology, understanding the structure of complex carbohydrates (glycans) is paramount to deciphering their diverse functions. Rhamnose-13C (monohydrate) serves as a critical probe in these structural and functional studies, primarily through its use in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
For instance, two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish correlations between protons and ¹³C atoms. nih.govunina.it This allows for the precise mapping of connectivity within the glycan chain. The use of ¹³C-labeled rhamnose is particularly advantageous in distinguishing its signals from those of other, more abundant sugars in a complex polysaccharide, thereby simplifying spectral analysis and leading to more accurate structural elucidation. oup.comchemicalpapers.com
Furthermore, ¹³C-labeled glycans are instrumental in studying the interactions between carbohydrates and proteins, such as lectins or antibodies. By monitoring the changes in the NMR signals of the ¹³C-labeled rhamnose upon binding to a protein, researchers can identify the specific sugar residues involved in the interaction and characterize the binding interface at an atomic level. acs.org
Table 1: NMR Techniques in Glycan Structural Analysis
| NMR Technique | Information Obtained with Rhamnose-13C (Monohydrate) |
| 1D ¹³C-NMR | Provides information on the number and type of rhamnose residues. |
| 2D HSQC | Correlates each proton with its directly attached ¹³C atom, aiding in residue identification. nih.gov |
| 2D HMBC | Detects long-range correlations between protons and carbons, revealing linkage positions. nih.govunina.it |
| 2D TOCSY | Identifies all protons within a single rhamnose spin system. nih.gov |
Microbial Physiology and Metabolism Research
The study of microbial metabolism, particularly the pathways involved in the utilization of various carbon sources, is fundamental to microbiology and biotechnology. Rhamnose is a common component of bacterial cell walls and serves as a nutrient source for many microorganisms. mdpi.combiorxiv.org Rhamnose-13C (monohydrate) is an invaluable tracer for elucidating the metabolic fate of this deoxy sugar in bacteria. nih.govnih.govroyalsocietypublishing.org
One of the key applications in this area is ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.govnih.gov In these experiments, microorganisms are grown on a medium containing Rhamnose-13C as the sole or one of the carbon sources. As the bacteria metabolize the labeled rhamnose, the ¹³C atoms are incorporated into various downstream metabolites, such as amino acids, organic acids, and other central carbon metabolism intermediates. nih.govnih.gov
By using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or NMR spectroscopy to analyze the isotopic labeling patterns in these metabolites, researchers can quantitatively map the flow of carbon through the intricate network of metabolic pathways. nih.govnih.govresearchgate.net This allows for the determination of intracellular reaction rates, or fluxes, providing a detailed snapshot of the cell's metabolic state. nih.govnih.gov For example, a study on Escherichia coli metabolism of deoxyhexoses used ¹³C-labeled fucose to reveal that even in the presence of oxygen, a significant portion of the sugar is fermented to 1,2-propanediol, challenging previous assumptions about its metabolic fate. biorxiv.orgnih.gov Similar studies with Rhamnose-13C would provide direct insights into its specific metabolic pathways.
These studies are crucial for identifying essential metabolic pathways that could be targets for new antimicrobial drugs, as the rhamnose biosynthesis pathway is often vital for bacterial survival and virulence but absent in humans. biorxiv.org Furthermore, understanding and engineering these metabolic pathways is central to biotechnological applications, such as the production of biofuels and other valuable chemicals from renewable biomass.
Table 2: Research Findings from ¹³C-Labeling in Microbial Metabolism
| Microorganism | Research Focus | Key Finding with ¹³C-Labeling |
| Escherichia coli | Deoxyhexose metabolism | Revealed mixed acid fermentation and respiration under aerobic conditions when grown on ¹³C-fucose. biorxiv.orgnih.gov |
| Mycoplasma species | Rhamnose biosynthesis | Showed that rhamnose is synthesized from larger glycans like starch, not from free glucose, by tracing ¹³C labels. nih.gov |
| Various Bacteria | General metabolic pathways | ¹³C-MFA used to quantify fluxes, identify metabolic bottlenecks, and uncover novel pathways. nih.govroyalsocietypublishing.org |
Plant Biochemistry and Phytochemistry
Rhamnose is a significant constituent of the plant cell wall, particularly in pectic polysaccharides like rhamnogalacturonan-I and rhamnogalacturonan-II, which are crucial for plant growth and development. biorxiv.orgportlandpress.comresearchgate.net Rhamnose is also found in a variety of plant secondary metabolites, such as flavonoids and saponins, which have diverse biological activities. The use of Rhamnose-13C (monohydrate) in plant biochemistry and phytochemistry allows for detailed investigations into the biosynthesis of these complex molecules.
By feeding plants or plant cell cultures with ¹³C-labeled rhamnose, researchers can trace its incorporation into various cell wall components and secondary metabolites. This isotopic labeling approach, coupled with analytical techniques like solid-state NMR or LC-MS, can help to elucidate the biosynthetic pathways of these compounds. For example, understanding how rhamnose is synthesized and integrated into the pectin (B1162225) network is essential for comprehending cell wall dynamics during plant growth and in response to environmental stresses. biorxiv.orgresearchgate.net
While direct studies in plants using Rhamnose-13C are not as prevalent as in microbial systems, the principles are the same. A fascinating study in Mycoplasma, for instance, used ¹³C-labeled starch to demonstrate a novel pathway for rhamnose biosynthesis that bypasses the typical monosaccharide precursors. nih.gov This highlights the power of isotopic labeling to uncover unconventional metabolic routes, a potential that can be similarly applied in the plant kingdom to explore the diversity of carbohydrate metabolism.
The insights gained from such studies are not only of fundamental scientific interest but also have practical implications for agriculture and human health. A better understanding of cell wall biosynthesis could lead to strategies for improving crop yields or biomass properties for biofuel production. Moreover, elucidating the biosynthetic pathways of medicinally important phytochemicals containing rhamnose could pave the way for their enhanced production through metabolic engineering. dokumen.pub
Table 3: Rhamnose in Plant and Related Biosynthetic Research
| Research Area | Significance of Rhamnose | Potential Application of Rhamnose-13C |
| Plant Cell Wall Biosynthesis | Key component of pectic polysaccharides (e.g., rhamnogalacturonan-I). biorxiv.orgresearchgate.net | Tracing the incorporation of rhamnose into the cell wall to understand pectin assembly. |
| Phytochemistry | Constituent of bioactive secondary metabolites like flavonoids and saponins. dokumen.pub | Elucidating the biosynthetic pathways of rhamnose-containing natural products. |
| Unconventional Metabolic Pathways | Biosynthesis can occur through non-canonical routes. nih.gov | Identifying and characterizing novel rhamnose synthesis pathways in plants. |
Development of Isotopic Analytical Standards and Reference Materials
The accurate quantification of molecules in complex biological or environmental samples is a significant challenge in analytical chemistry. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, and it relies on the use of stable isotope-labeled internal standards. Rhamnose-13C (monohydrate) serves as an ideal internal standard for the precise measurement of rhamnose in various matrices, including food products, clinical samples, and bacterial cultures. nih.govresearchgate.net
In a typical LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) analysis, a known amount of Rhamnose-13C is added to the sample at the earliest stage of preparation. nih.gov Because the labeled standard is chemically identical to the naturally occurring (unlabeled) rhamnose, it behaves in the same way during sample extraction, purification, and chromatographic separation. However, it can be distinguished from the unlabeled analyte by the mass spectrometer due to its higher mass.
By measuring the ratio of the signal from the unlabeled rhamnose to that of the ¹³C-labeled internal standard, analysts can accurately quantify the amount of rhamnose in the original sample. nih.govresearchgate.net This method effectively corrects for any loss of analyte during sample processing and compensates for matrix effects, which are variations in signal intensity caused by other components in the sample. The use of a fully ¹³C-labeled standard is particularly advantageous as it ensures a sufficient mass difference from the analyte, preventing spectral overlap and improving the accuracy and precision of the measurement.
The development and use of Rhamnose-13C (monohydrate) as a certified reference material are crucial for method validation in food analysis, for instance, in quantifying specific sugars in fruit juices or other food products, and in clinical diagnostics, such as in intestinal permeability tests where rhamnose is used as a probe molecule. researchgate.netsigmaaldrich.commegazyme.com
Table 4: Application of Rhamnose-13C as an Analytical Standard
| Analytical Technique | Role of Rhamnose-13C (Monohydrate) | Advantage |
| LC-MS/MS | Internal Standard for Isotope Dilution Mass Spectrometry. nih.govresearchgate.net | Corrects for sample loss and matrix effects, leading to high accuracy and precision. |
| Quantitative Analysis | Reference material for calibration and method validation. sigmaaldrich.com | Ensures the reliability and comparability of analytical results across different laboratories. |
Methodological Advancements and Computational Approaches
Innovations in Isotopic Tracer Experimental Design and Data Acquisition
Isotopic tracer experiments using compounds like Rhamnose-13C are fundamental to metabolic flux analysis (MFA). The design of these experiments is critical for maximizing the information obtained. nih.gov Recent advancements focus on optimizing the choice of isotopic tracers to improve the precision of flux estimations. nih.gov The selection of a specific 13C-labeled rhamnose, for instance, can be tailored to probe particular reactions or pathways of interest within a metabolic network. nih.gov
Innovations in experimental design include the use of computational tools to predict the most informative labeling strategies before conducting experiments. nih.gov This in silico approach helps to minimize experimental costs and maximize the quality of the data obtained. Furthermore, developments in analytical techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have improved the accuracy and resolution of 13C labeling pattern measurements in metabolites derived from Rhamnose-13C. nih.gov These techniques are crucial for tracking the fate of the 13C label as it is incorporated into various downstream molecules. youtube.com
The workflow for a typical 13C-MFA experiment involves several key steps, as outlined in the table below.
Table 1: Generalized Workflow of a 13C Metabolic Flux Analysis (MFA) Experiment
| Step | Description | Key Considerations |
|---|---|---|
| 1. Experimental Design | Selection of the 13C-labeled substrate (e.g., a specific isotopomer of Rhamnose-13C). | The choice of tracer impacts the precision of flux estimates for different pathways. nih.gov |
| 2. Cell Culture | Growing cells in a defined medium containing the 13C-labeled substrate until isotopic steady state is reached. nih.gov | Ensuring the system reaches a metabolic and isotopic steady state is crucial for accurate flux determination. nih.gov |
| 3. Sample Quenching & Extraction | Rapidly stopping metabolic activity and extracting intracellular metabolites. | Proper quenching is vital to prevent alterations in metabolite levels and labeling patterns. |
| 4. Analytical Measurement | Measuring the mass isotopomer distributions of key metabolites using techniques like GC-MS, LC-MS, or NMR. nih.gov | The accuracy of these measurements directly influences the reliability of the calculated fluxes. |
| 5. Data Analysis & Flux Calculation | Using computational models to estimate intracellular fluxes from the measured labeling patterns and other physiological data. nih.gov | This involves complex mathematical modeling and statistical analysis to ensure the robustness of the results. |
Integration with Multi-Omics Data (e.g., Metabolomics, Fluxomics)
The integration of data from 13C tracer studies with other "omics" datasets, such as metabolomics and proteomics, provides a more comprehensive understanding of cellular function. This multi-omics approach allows researchers to connect metabolic fluxes with changes in metabolite concentrations, gene expression, and protein levels. nih.gov For example, fluxomics data derived from Rhamnose-13C tracing can be correlated with metabolomic profiles to reveal regulatory mechanisms within metabolic networks.
By combining these different layers of biological information, a more holistic picture of the cellular response to various stimuli or genetic modifications can be constructed. mdpi.com This integrated approach is particularly powerful for identifying metabolic bottlenecks and for guiding metabolic engineering efforts. The interpretation of fluxomics data is often enhanced when considered alongside other omics data, providing a systems-level view of cellular physiology.
Computational Modeling for Metabolic Network Analysis
Computational modeling is an indispensable component of 13C-based metabolic flux analysis. embopress.org These models are used to simulate the flow of the 13C label through the metabolic network and to estimate the rates of intracellular reactions (fluxes) that best explain the experimentally measured labeling patterns. nih.gov The development of sophisticated algorithms and software has made it possible to analyze increasingly complex metabolic networks. umd.edu
Flux Balance Analysis (FBA) is a widely used computational method for predicting metabolic fluxes in genome-scale models. umd.edu While FBA can provide valuable insights, its predictions can be further refined by incorporating experimental data from 13C tracer studies. nih.gov The labeling data from Rhamnose-13C experiments can be used as constraints in FBA models, leading to more accurate and biologically relevant flux predictions. nih.gov
This integration of 13C data helps to narrow down the solution space of possible flux distributions, thereby improving the predictive power of the model. nih.gov Constraint-based models informed by 13C data have been successfully used to characterize the metabolism of various organisms and to identify targets for metabolic engineering.
At a more granular level, computational methods like molecular dynamics (MD) simulations and quantum chemical calculations can be used to study the conformational dynamics and properties of 13C-labeled molecules like rhamnose. For instance, MD simulations have been employed to investigate the conformational preferences of oligosaccharides containing α-L-rhamnose. nih.gov In one study, a 100 ns MD simulation of a disaccharide containing 13C site-specifically labeled rhamnose was performed to understand its major conformational state, which was found to be consistent with experimental NMR data. nih.gov
These computational approaches provide detailed insights into the three-dimensional structure and flexibility of molecules, which can be important for understanding their biological function. nih.gov The data from these simulations can complement experimental findings and contribute to a more complete understanding of the behavior of 13C-labeled rhamnose in biological systems.
| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics of 13C-labeled molecules. nih.gov | Understanding the three-dimensional structure and flexibility of molecules. |
Future Directions in Isotope-Assisted Research Methodologies
The field of isotope-assisted research is continually evolving, with several exciting future directions. One area of active development is the improvement of temporal and spatial resolution in metabolic flux analysis. nih.gov This includes the development of methods for dynamic MFA, which can capture changes in metabolic fluxes over time, and techniques for subcellular flux analysis, which can resolve metabolic activity within different cellular compartments.
Another promising area is the continued development of computational tools and algorithms for the design and analysis of isotope tracer experiments. nih.gov This includes the creation of more sophisticated models that can integrate multiple omics datasets and provide more accurate predictions of cellular behavior. vu.nl Furthermore, the application of machine learning and artificial intelligence approaches holds the potential to uncover novel insights from complex isotopic labeling data.
As analytical technologies continue to improve, it will become possible to measure the labeling patterns of a wider range of metabolites with greater precision. This will enable the construction of more comprehensive and detailed models of cellular metabolism, further enhancing our understanding of the intricate workings of biological systems. The continued refinement of these methodologies will undoubtedly lead to new discoveries and applications in fields ranging from biotechnology to medicine.
Q & A
Q. What validation methods ensure accurate isotopic distribution in this compound for regulatory compliance?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
